Piboserod
CAS No.: 152811-62-6
Cat. No.: VC0003165
Molecular Formula: C22H31N3O2
Molecular Weight: 369.5 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 152811-62-6 |
---|---|
Molecular Formula | C22H31N3O2 |
Molecular Weight | 369.5 g/mol |
IUPAC Name | N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide |
Standard InChI | InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26) |
Standard InChI Key | KVCSJPATKXABRQ-UHFFFAOYSA-N |
SMILES | CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 |
Canonical SMILES | CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 |
Appearance | Solid powder |
Chemical Structure and Physicochemical Properties
Piboserod is a small molecule with the chemical formula and a molecular weight of 369.5 g/mol . Its structure features a piperidine ring linked to an indole-derived carboxamide moiety, which contributes to its high affinity for 5-HT₄ receptors. The compound is achiral, with no defined stereocenters or E/Z isomerism .
Pharmacological Profile
Mechanism of Action
Piboserod acts as a competitive antagonist at 5-HT₄ receptors, which are G protein-coupled receptors (GPCRs) linked to adenylate cyclase activation . In the gastrointestinal tract, 5-HT₄ receptor activation enhances peristaltic reflexes and serotonin-induced defecation. By blocking these receptors, piboserod attenuates excessive smooth muscle contractions, a mechanism explored for IBS .
In the cardiovascular system, 5-HT₄ receptors are expressed in human atrial cells, where their activation can precipitate arrhythmias. Preclinical studies suggested that piboserod might mitigate atrial fibrillation by stabilizing electrical activity . Additionally, myocardial 5-HT₄ receptors are upregulated in heart failure, contributing to maladaptive remodeling. Piboserod’s antagonism here reduced left ventricular (LV) remodeling in animal models, prompting clinical trials in heart failure .
Pharmacodynamics
In guinea pig distal colon models, piboserod exhibited high potency () in antagonizing 5-HT-evoked contractions . At concentrations above 30 nM, it noncompetitively suppressed maximum responses, suggesting allosteric modulation or receptor internalization .
Clinical Trials and Efficacy
Table 2: Key Findings from Heart Failure Trial
Parameter | Piboserod Group (n=67) | Placebo Group (n=70) | -Value |
---|---|---|---|
LVEF Change (%) | +1.7 | 0 | 0.020 |
End-Systolic Volume (mL) | -7 | 0 | 0.060 |
Adverse Events | 58% | 45% | N/A |
Adverse events were more frequent with piboserod (58% vs. 45%), though no specific safety signals emerged .
Discontinued Indications
-
Irritable Bowel Syndrome (IBS): Development ceased in 1999 due to insufficient efficacy .
-
Atrial Fibrillation: Phase II trials halted in 2004 despite preclinical promise .
Pharmacokinetics and Metabolism
Data on piboserod’s absorption, distribution, metabolism, and excretion (ADME) remain limited. Oral bioavailability and protein binding are undocumented, though its piperidine and carboxamide groups suggest hepatic metabolism via cytochrome P450 enzymes . The lack of pharmacokinetic profiling likely contributed to its discontinuation, as dose optimization challenges may have obscured therapeutic potential.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume